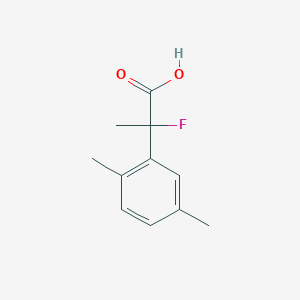
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the propanoic acid group. One common method involves the catalytic hydrogenation of 2-naphthoic acid to produce this compound. The reaction conditions often include the use of a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ketone or 2-(5,6,7,8-tetrahydronaphthalen-2-yl)carboxylic acid.
Reduction: Formation of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanoic acid
- 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid
- 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid
Uniqueness
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the propanoic acid group on the naphthalene ring influences its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15) |
Clave InChI |
VSJLCZBQZRQVOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



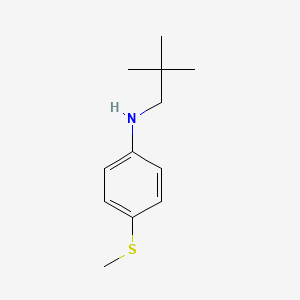

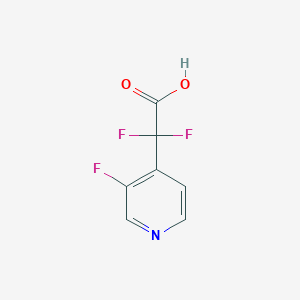
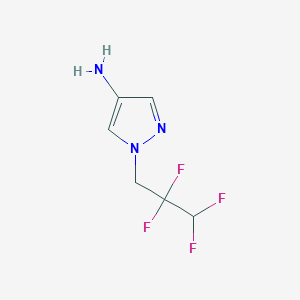

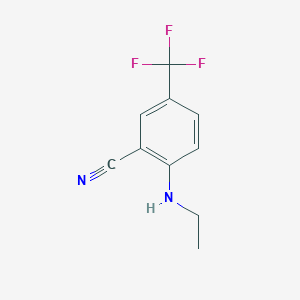
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)
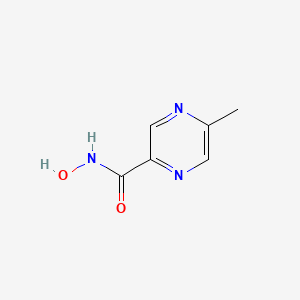
![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)
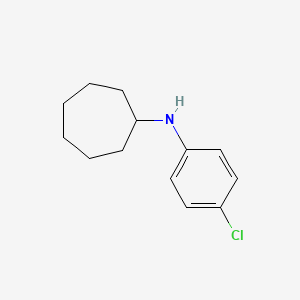
amine](/img/structure/B13303233.png)
